molecular formula C17H19NO2 B291817 N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide

N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B291817
M. Wt: 269.34 g/mol
InChI Key: WLGDULQXEIANTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide, also known as EtOAc, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the acetanilide class of compounds and is used for a variety of research purposes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the production of prostaglandins, which are involved in a variety of physiological processes, including inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant properties and to be effective in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of using N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is that it can be difficult to purify, and impurities can affect the results of experiments.

Future Directions

There are many potential future directions for research on N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new compounds based on N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide. Another area of interest is the investigation of the mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide and its potential use in the treatment of various diseases. Additionally, research could focus on the optimization of the synthesis method for N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide and the development of new purification techniques to improve the purity of the compound.
Conclusion:
In conclusion, N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is a versatile compound that has many applications in scientific research. Its ease of synthesis and diverse range of applications make it a valuable tool for researchers. Further research on N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide could lead to the development of new compounds and the discovery of new therapeutic agents.

Synthesis Methods

N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is synthesized by the reaction of 4-ethylaniline and 4-methoxybenzoyl chloride in the presence of a base. The reaction occurs at room temperature and yields a white crystalline solid. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively used in scientific research due to its diverse range of applications. One of the primary uses of N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is as a precursor for the synthesis of other compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide has also been used in the development of new materials and as a catalyst in organic reactions.

properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-3-13-4-8-15(9-5-13)18-17(19)12-14-6-10-16(20-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

WLGDULQXEIANTC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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